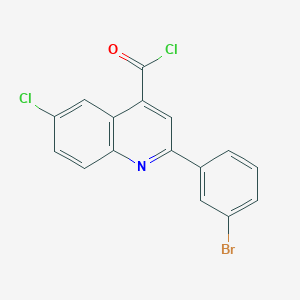
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound “2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride” is likely a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used as building blocks in the synthesis of more complex compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline core would contribute to the aromaticity and stability of the molecule . The bromophenyl group would likely be a significant contributor to the molecule’s overall polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromophenyl and carbonyl chloride groups. The bromine atom in the bromophenyl group is a good leaving group, making it susceptible to nucleophilic attack . The carbonyl chloride group is highly reactive and can undergo various reactions, including nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and chlorine atoms would likely make the compound relatively heavy and possibly increase its boiling and melting points .Aplicaciones Científicas De Investigación
Catalytic Applications
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is involved in various catalytic processes. Notably, it participates in the Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction, using palladium charcoal as a catalyst. This process is essential for producing arylpyridines and arylquinolines, with phosphine ligands like PPh3 or 2-(dicyclohexylphosphino)biphenyl playing a critical role in the reaction efficiency (Tagata & Nishida, 2003).
Chemical Synthesis
The compound is also significant in the synthesis of various chemical structures. For instance, its reactions with chlorine, thionyl chloride, and sulphuryl chloride lead to the formation of 2-chloroquinoline-3-carbonyl chlorides and 2-chloro-3-dichloromethylquinolines, which are valuable in further chemical transformations (Cziáky, 1991).
Luminescent Properties
The compound's derivatives demonstrate luminescent properties. Cyclopalladated and cyclometalated complexes derived from similar bromophenylpyridine structures exhibit fluorescence, making them potentially useful in optoelectronic applications. Their emission peaks in the UV spectrum have been thoroughly studied, indicating their suitability for specific optical applications (Xu et al., 2014).
Anticorrosive Properties
Compounds similar to 2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride have been studied for their anticorrosive properties. Quaternary ammonium chlorides with similar structural features show significant inhibition effects on carbon steel corrosion in acidic environments, suggesting potential applications in materials science and engineering (Pernak, 1984).
Pharmaceutical Research
In pharmaceutical research, similar chloroquinoline compounds have been explored for their antimycobacterial activities. Certain 4-arylamino-7-chloroquinolinium chlorides exhibit considerable activity against various mycobacterial species, highlighting their potential in developing new antimicrobial agents (Otevrel et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-bromophenyl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEQKEQZIFMUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



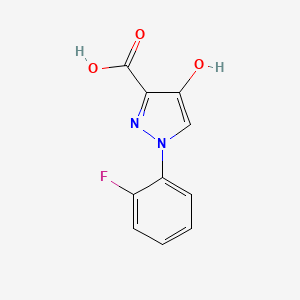

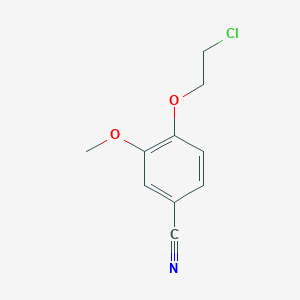
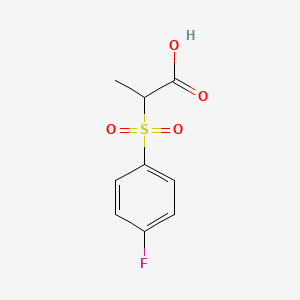
![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)

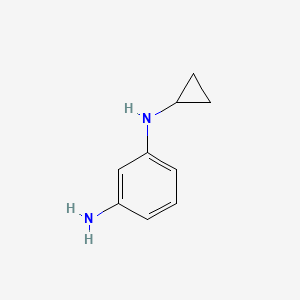
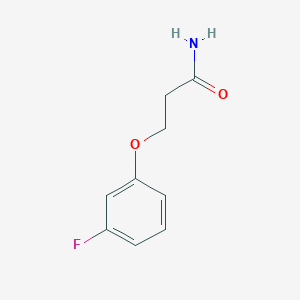
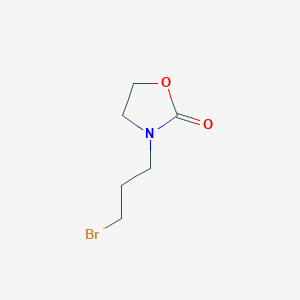
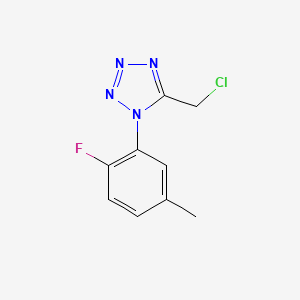
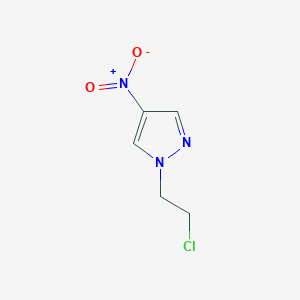
![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)
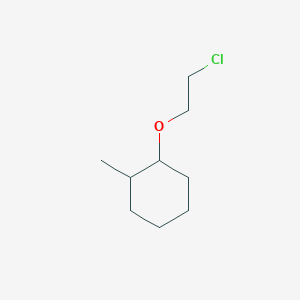
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)